

X-ray crystal structure of a 1-(Chloromethyl)-2-methoxynaphthalene derivative

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Compound of Interest

Compound Name: 1-(Chloromethyl)-2-methoxynaphthalene

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A Comparative Guide to **1-(Chloromethyl)-2-methoxynaphthalene** Derivatives and Related Naphthalene Compounds for Drug Development

For researchers and professionals in the field of drug development, the naphthalene scaffold serves as a versatile platform for designing novel therapeutic agents.^{[1][2][3][4][5]} This guide provides a comparative analysis of **1-(chloromethyl)-2-methoxynaphthalene** derivatives and other key naphthalene-based compounds, focusing on their chemical synthesis, biological activity, and structural characteristics. The strategic placement of substituents on the naphthalene ring, such as the chloromethyl and methoxy groups, can significantly influence the compound's pharmacological profile.

Performance Comparison of Naphthalene Derivatives

The introduction of different functional groups to the naphthalene core dramatically alters its biological properties. The following tables summarize the reported activities of various naphthalene derivatives, providing a basis for comparison.

Compound Class	Example Compound	Biological Activity	Key Findings
Chloromethyl Naphthalene Derivatives	3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline	Antifungal	Showed promising antifungal activity, comparable to the standard drug Terbinafine.[6]
N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine	Antifungal	Exhibited significant antifungal properties. [6]	
Methylnaphthalene Derivatives	1-Methylnaphthalene	Cytotoxicity	Less toxic than naphthalene and 2-methylnaphthalene.[7]
2-Methylnaphthalene	Cytotoxicity	Showed toxicity comparable to naphthalene, primarily affecting Clara cells in the lungs.[7]	
Nitronaphthalene Derivatives	1-Nitronaphthalene	Cytotoxicity	The most toxic among the tested naphthalene derivatives, with high lethality at low doses. [7]
2-Nitronaphthalene	Cytotoxicity	Less toxic than 1-nitronaphthalene but still demonstrated cytotoxic effects.[7]	

Hydroxynaphthaldehyde Derivatives	2-Hydroxy-1-naphthaldehyde based imines	Antimicrobial, Crystal Structure	Forms zwitterionic compounds with potential biological activity; single crystal X-ray data available. [8]
Methoxynaphthalene Derivatives	Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate	Crystal Structure	X-ray crystal structure has been determined, providing precise structural information. [9]

Physicochemical and Structural Data

Understanding the physicochemical properties and having access to crystal structure data are crucial for structure-based drug design and development.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Crystal System	Space Group
1-Chloromethyl naphthalene	C ₁₁ H ₉ Cl	176.64	20-22[10]	Not specified	Not specified
2-Methoxy-1-naphthaldehyde	C ₁₂ H ₁₀ O ₂	186.21	Not specified	Monoclinic	P2 ₁ /n[11]
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate	C ₂₅ H ₂₂ O ₃	382.44	Not specified	Orthorhombic	P2 ₁ 2 ₁ 2 ₁ [9]
2-Hydroxy-1-naphthaldehyde	C ₁₁ H ₈ O ₂	172.18	Not specified	Monoclinic	P2 ₁ /n[12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are outlines of key experimental procedures.

Synthesis of 1-Chloromethylnaphthalene Derivatives

A general method for the synthesis of 1-chloromethylnaphthalene involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid.[6] For the synthesis of N-substituted derivatives, 1-chloromethylnaphthalene is condensed with various anilines or heteroaryls in the presence of a base like potassium carbonate.[6]

Synthesis of 1-Chloromethylnaphthalene:

- A mixture of naphthalene (0.19 mol), paraformaldehyde (0.27 mol), concentrated hydrochloric acid, and O-phosphoric acid is heated in a water bath at 80-85°C with vigorous

stirring for 9-10 hours.[6]

- The reaction mixture is cooled and poured into cold water.[6]
- The aqueous layer is decanted, and the oily product is washed multiple times with cold water.[6]
- The crude product is then purified by distillation under reduced pressure.[6]

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds can be evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

MIC Determination:

- A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are prepared in a microtiter plate with a suitable broth medium.
- A standardized suspension of the fungal strain is added to each well.
- The plates are incubated at an appropriate temperature for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

Cytotoxicity Assay

The cytotoxic effects of naphthalene derivatives can be assessed in animal models or cell cultures.

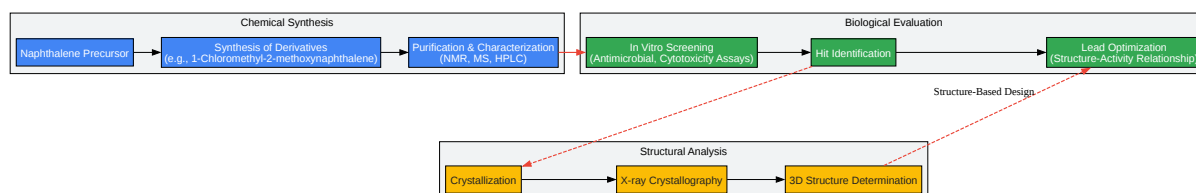
In Vivo Cytotoxicity in Mice:

- Male Swiss-Webster mice are administered the test compound by intraperitoneal injection of a solution in a vehicle like peanut oil over a range of doses.[7]
- Animals are euthanized at different time points (e.g., 6 hours to 14 days) post-treatment.[7]

- Tissues, particularly the lungs, are collected and processed for histological and ultrastructural analysis by optical and electron microscopy to evaluate cellular damage.[7]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow in the development of naphthalene-based therapeutic agents, from initial synthesis to biological evaluation.



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Caption: Workflow for the development of naphthalene-based drug candidates.

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